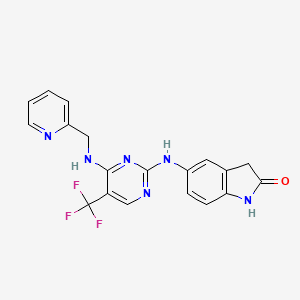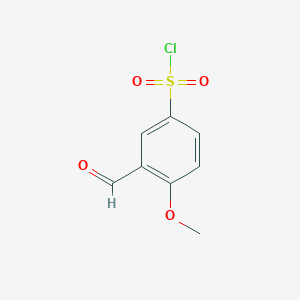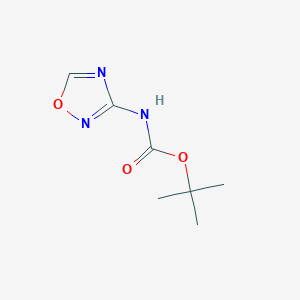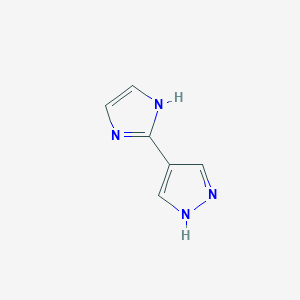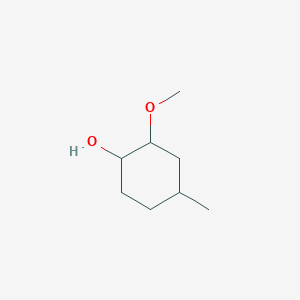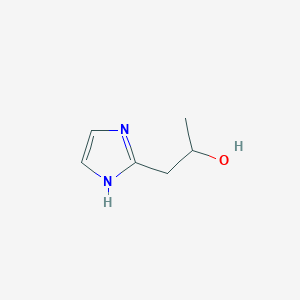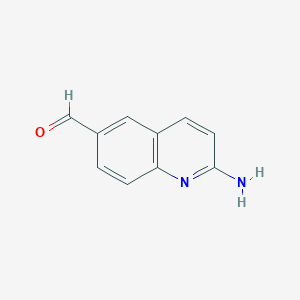
2-aminoquinoline-6-carbaldehyde
描述
2-Aminoquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The compound features an amino group at the second position and an aldehyde group at the sixth position on the quinoline ring, making it a versatile intermediate in organic synthesis.
作用机制
Target of Action
2-Aminoquinoline-6-carbaldehyde, a derivative of quinoline, has been recognized for its broad spectrum of bioactivity . Quinoline and its derivatives have been used as a core template in drug design due to their substantial efficacies
Mode of Action
It’s known that quinoline derivatives interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways due to their broad spectrum of bioactivity . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Quinoline derivatives are known to have a broad spectrum of bioactivity, suggesting that they may have diverse molecular and cellular effects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinoline-6-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where N-arylacetamides undergo formylation to produce 2-chloroquinoline-3-carbaldehyde, which can then be converted to this compound through subsequent reactions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .
化学反应分析
Types of Reactions: 2-Aminoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: 2-Aminoquinoline-6-carboxylic acid.
Reduction: 2-Aminoquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-Aminoquinoline-6-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: Quinoline derivatives are explored for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
相似化合物的比较
- 2-Aminoquinoline-3-carbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
- 2-Aminoquinoline-4-carbaldehyde
Comparison: 2-Aminoquinoline-6-carbaldehyde is unique due to the position of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
属性
IUPAC Name |
2-aminoquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVFLCGWKIQBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
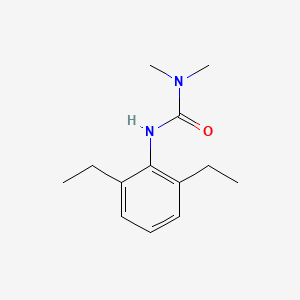
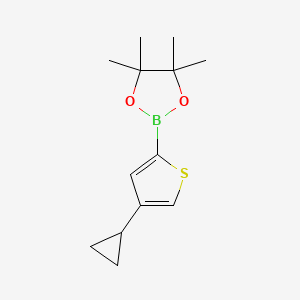
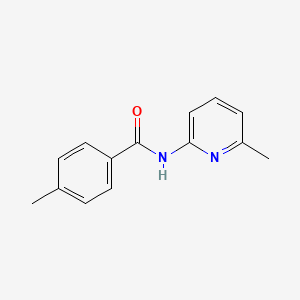
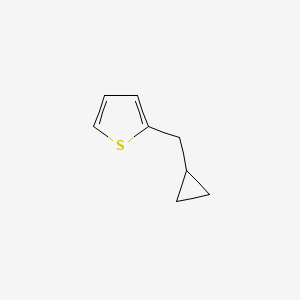
![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole](/img/structure/B6613493.png)
![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)
